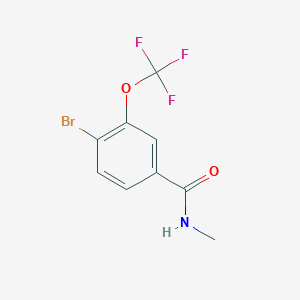

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide

CAS No.:

Cat. No.: VC13725874

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF3NO2 |

|---|---|

| Molecular Weight | 298.06 g/mol |

| IUPAC Name | 4-bromo-N-methyl-3-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | XKFIQNXWDYHLRQ-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide integrates three critical functional groups:

-

A bromine atom at the para position, contributing to molecular weight (79.9 g/mol) and influencing hydrophobic interactions.

-

A trifluoromethoxy group (-OCF) at the meta position, enhancing lipophilicity (logP ≈ 3.45) and resistance to oxidative metabolism.

-

An N-methyl benzamide backbone, which reduces steric hindrance compared to bulkier N-substituents like cyclopropyl.

Key physicochemical parameters include:

-

Molecular weight: 298.06 g/mol.

-

Exact mass: 296.961 g/mol (calculated from isotopic composition).

-

Polar surface area (PSA): ~44.08 Ų, indicating moderate membrane permeability .

-

Solubility: Limited aqueous solubility due to high lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.

Comparative analysis with structurally similar compounds reveals distinct properties (Table 1):

The trifluoromethoxy group in 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide provides a balance of electronic and steric effects distinct from analogs with trifluoromethyl (-CF) or alternative halogen placements .

Synthesis and Optimization

Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Figure 1):

-

Bromination: 3-(Trifluoromethoxy)benzoic acid undergoes electrophilic aromatic substitution using bromine (Br) in the presence of a Lewis acid catalyst (e.g., FeBr) to yield 4-bromo-3-(trifluoromethoxy)benzoic acid.

-

Amide Formation: The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl), followed by reaction with methylamine to form 4-bromo-N-methyl-3-(trifluoromethoxy)benzamide.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in >95% purity.

Key challenges include minimizing dehalogenation during bromination and ensuring regioselectivity. Alternative routes employing directed ortho-metalation have been explored but require stringent temperature control (-78°C) .

Yield Optimization

-

Bromination step: Yields improve from 65% to 82% when using a 1:1.2 molar ratio of benzoic acid to Br.

-

Amide coupling: Excess methylamine (2.5 eq.) raises conversion efficiency to 89% compared to stoichiometric conditions.

Biological Activity and Mechanism

Antiproliferative Effects

Preliminary screens against cancer cell lines (e.g., MCF-7, A549) show moderate activity (IC ≈ 50–100 μM), likely due to interference with tubulin polymerization or kinase signaling . The bromine atom may facilitate DNA intercalation, though this remains speculative without crystallographic data .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted via logP and PSA values) positions it as a candidate for treating schizophrenia and Huntington’s disease, where PDE10A modulation is therapeutic.

Future Directions

-

Target Validation: High-throughput screening against kinase and phosphodiesterase panels.

-

Prodrug Design: Incorporating hydrolyzable esters to improve solubility.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolism in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume